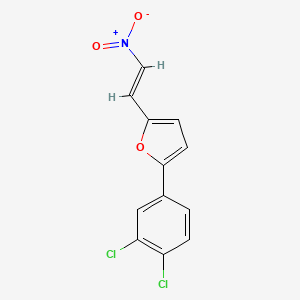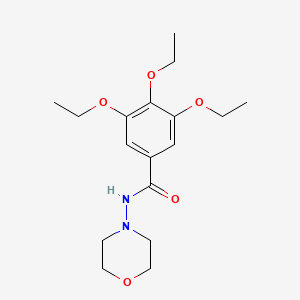
3,4,5-triethoxy-N-(morpholin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Triethoxy-N-(morpholin-4-yl)benzamide is an organic compound with the molecular formula C17H26N2O5. It is characterized by the presence of three ethoxy groups attached to a benzamide core, along with a morpholine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(morpholin-4-yl)benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
3,4,5-Triethoxy-N-(morpholin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,4,5-triethoxybenzoic acid or 3,4,5-triethoxybenzaldehyde.
Reduction: Formation of 3,4,5-triethoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
3,4,5-Triethoxy-N-(morpholin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4,5-triethoxy-N-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and morpholine ring contribute to its binding affinity and specificity. The compound may modulate the activity of target proteins, leading to downstream effects on cellular pathways and physiological processes .
相似化合物的比较
Similar Compounds
3,4,5-Triethoxy-N-(4-morpholinyl)phenylbenzamide: Similar structure but with a phenyl group instead of a benzamide core.
3,4,5-Triethoxy-N-(2-(4-morpholinyl)ethyl)benzamide: Similar structure but with an ethyl linker between the morpholine ring and benzamide core.
Uniqueness
3,4,5-Triethoxy-N-(morpholin-4-yl)benzamide is unique due to its specific arrangement of ethoxy groups and the presence of a morpholine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
IUPAC Name |
3,4,5-triethoxy-N-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-4-22-14-11-13(12-15(23-5-2)16(14)24-6-3)17(20)18-19-7-9-21-10-8-19/h11-12H,4-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPXFWRHQJSWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzamide, N-[(2-methylphenyl)methyl]-](/img/structure/B5886391.png)
![1-[5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]-3-phenylpropan-1-one](/img/structure/B5886399.png)
![3-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B5886404.png)
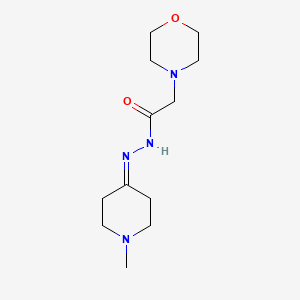
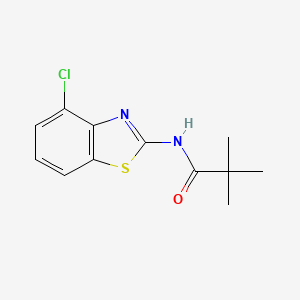
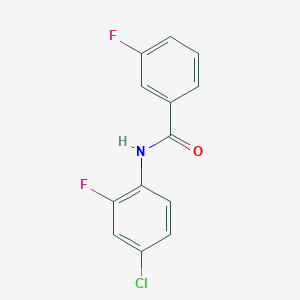
![7-chloro-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5886430.png)
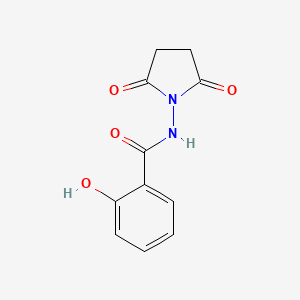
![methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5886445.png)

![5-Bromo-2-{[(3,4-dimethylphenyl)carbonyl]amino}benzoic acid](/img/structure/B5886458.png)
![4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B5886471.png)
![1-[(4-ethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5886474.png)
